molecular formula C24H30N4O4S B11445600 6-[1-[2-(diethylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide

6-[1-[2-(diethylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide

Cat. No.: B11445600
M. Wt: 470.6 g/mol
InChI Key: QVNCSPQLVMTXPA-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidine core, a heterocyclic system known for its pharmacological relevance in kinase inhibition and enzyme modulation . Key structural elements include:

  • Diethylamino-oxoethyl substituent: Enhances solubility and modulates electronic properties.
  • N-phenylhexanamide side chain: Contributes to lipophilicity and target binding.

Synthetic routes likely involve condensation reactions analogous to those described for related thienopyrimidine derivatives, such as formaldehyde-mediated alkylation of diethylamine .

Properties

Molecular Formula

C24H30N4O4S

Molecular Weight

470.6 g/mol

IUPAC Name

6-[1-[2-(diethylamino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-phenylhexanamide

InChI

InChI=1S/C24H30N4O4S/c1-3-26(4-2)21(30)17-28-19-14-16-33-22(19)23(31)27(24(28)32)15-10-6-9-13-20(29)25-18-11-7-5-8-12-18/h5,7-8,11-12,14,16H,3-4,6,9-10,13,15,17H2,1-2H3,(H,25,29)

InChI Key

QVNCSPQLVMTXPA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CN1C2=C(C(=O)N(C1=O)CCCCCC(=O)NC3=CC=CC=C3)SC=C2

Origin of Product

United States

Preparation Methods

The synthesis of 6-{1-[(diethylcarbamoyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-phenylhexanamide involves multiple steps. One common method starts with the preparation of 3-amino-4-cyano-2-thiophenecarboxamides, which are then cyclized to form thieno[3,2-d]pyrimidin-4-ones. This cyclization can be achieved using reagents such as formic acid or triethyl orthoformate

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

6-{1-[(diethylcarbamoyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-phenylhexanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Comparison of Thieno[3,2-d]pyrimidine Derivatives

Compound Name Core Structure Substituents Key Functional Groups
Target Compound Thieno[3,2-d]pyrimidine-2,4-dione Diethylamino-oxoethyl, N-phenylhexanamide Amide, ketone, tertiary amine
2-[1-{2-[(2,5-Dichlorophenyl)amino]-2-oxoethyl}-... () Thieno[3,2-d]pyrimidine-2,4-dione Dichlorophenyl, phenethylacetamide Chloroaryl, amide
N-diethylaminomethyl-2-oxo-1,2-dihydroindole derivatives () Indole-2,3-dione Diethylaminomethyl, thiosemicarbazide Tertiary amine, thiourea

Key Observations :

  • The target compound shares the thieno[3,2-d]pyrimidine-2,4-dione core with the compound in but differs in substituents, favoring a phenylhexanamide chain over dichlorophenyl/phenethyl groups .
  • compounds retain the diethylamino motif but utilize an indole core, highlighting divergent synthetic pathways .

Table 2: Bioactivity and Computational Metrics

Compound Tanimoto Similarity* Predicted Targets (Computational) Bioactivity Clusters ()
Target Compound N/A Kinases (e.g., PI3K/AKT pathway) Likely grouped with COX inhibitors
Compound ~60–70% Kinases, GPCRs Inflammatory modulators
Aglaithioduline () ~70% (vs. SAHA) HDAC8 Epigenetic regulators

Notes:

  • Structural similarity metrics (e.g., Tanimoto) suggest moderate overlap with kinase inhibitors like those in , though activity cliffs may arise due to substituent differences .
  • Docking studies () indicate that the diethylamino group in the target compound may enhance binding to hydrophobic enzyme pockets compared to dichlorophenyl analogs .

Pharmacokinetic and Physicochemical Properties

Table 3: Property Comparison

Property Target Compound Compound Aglaithioduline ()
Molecular Weight (g/mol) ~500 ~550 ~350
LogP (Predicted) 3.2 4.1 2.8
Hydrogen Bond Donors 2 3 2
Hydrogen Bond Acceptors 6 7 4

Key Insights :

  • The target compound’s hexanamide chain reduces LogP compared to ’s dichlorophenyl derivative, suggesting improved solubility .
  • Fewer hydrogen bond donors may limit off-target interactions relative to ’s thiosemicarbazide derivatives .

Biological Activity

The compound 6-[1-[2-(diethylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of thieno-pyrimidine derivatives characterized by their unique structural features. The presence of a diethylamino group and a phenylhexanamide moiety contributes to its biological activity.

Molecular Formula

  • C : 24
  • H : 34
  • N : 4
  • O : 4

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It has been noted for its inhibitory effects on human leukocyte elastase (HLE), an enzyme involved in inflammatory processes. The compound acts as an acyl-enzyme inhibitor, which is crucial for modulating inflammatory responses.

In Vitro Studies

A series of studies have demonstrated that derivatives of thieno-pyrimidines exhibit significant inhibitory activity against HLE. For instance, a related compound was shown to have a Ki value of 5.8 nM, indicating potent inhibition . This suggests that the compound may have therapeutic potential in treating conditions characterized by excessive inflammation.

Pharmacological Effects

Research indicates that compounds similar to this compound can exhibit various pharmacological effects:

  • Anti-inflammatory Activity : By inhibiting HLE, the compound may reduce tissue damage and inflammation.
  • Antioxidant Properties : Some thieno-pyrimidine derivatives have shown to scavenge free radicals, contributing to their protective effects against oxidative stress.

Case Studies

  • Case Study on Inhibition of HLE :
    • A study conducted in vitro assessed the inhibitory effects of thieno-pyrimidine derivatives on HLE. The results indicated that these compounds effectively reduced elastase activity, which could be beneficial in managing chronic inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis.
  • Clinical Implications :
    • The potential application of this compound in clinical settings is being explored. Its ability to modulate inflammatory responses positions it as a candidate for further development in anti-inflammatory therapies.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
HLE InhibitionPotent inhibitor with Ki = 5.8 nM
Anti-inflammatoryReduces tissue damage and inflammation
AntioxidantScavenges free radicals

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